molecular formula C10H9BrN2 B8590102 6-Bromo-2,4-dimethylquinazoline

6-Bromo-2,4-dimethylquinazoline

Cat. No.: B8590102
M. Wt: 237.10 g/mol
InChI Key: CKPBMNWUPCRVMC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylquinazoline is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing novel therapeutic agents . Quinazoline derivatives are extensively investigated for their diverse biological activities, with a prominent focus on their potential as anticancer agents . Studies on similar 6-bromo-substituted quinazolines have demonstrated promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480) models . The presence of a bromo atom at the 6-position is a common feature in many bioactive quinazolines, as it is believed to enhance electronic properties and improve binding interactions with biological targets . Researchers utilize this compound as a key synthetic intermediate to build more complex molecules for probing structure-activity relationships (SAR), with modifications at the 2 and 4 positions being particularly influential on potency and selectivity . Beyond oncology, the quinazoline core is a privileged structure in drug discovery, associated with mechanisms of action targeting various enzymes and receptors . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-2,4-dimethylquinazoline

InChI

InChI=1S/C10H9BrN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3

InChI Key

CKPBMNWUPCRVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)C)Br

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional diversity of brominated quinazolines arises from variations in substituents, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 6-bromo-2,4-dimethylquinazoline with related compounds:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Properties
This compound Not provided C₁₀H₁₀BrN₂ ~237.10 (calculated) Br (C6), CH₃ (C2, C4) Likely low water solubility Methyl groups enhance lipophilicity
6-Bromo-2,4-dichloroquinazoline 102393-82-8 C₈H₃BrCl₂N₂ 277.93 Br (C6), Cl (C2, C4) Slightly soluble in water Chlorine substituents increase polarity
6-Bromo-4-chloro-2-methylquinazoline 351426-04-5 C₉H₆BrClN₂ 257.52 Br (C6), Cl (C4), CH₃ (C2) Not reported Mixed substituents balance reactivity
6-Bromo-2-chloro-8-methoxyquinazoline Not provided C₉H₆BrClN₂O 289.52 Br (C6), Cl (C2), OCH₃ (C8) Not reported Methoxy group enables hydrogen bonding
Key Observations:
  • Chlorine (Cl): Dichloro and chloro-methyl derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) exhibit higher polarity due to chlorine’s electronegativity, enhancing solubility in polar solvents . Methoxy (OCH₃): The methoxy group in 6-bromo-2-chloro-8-methoxyquinazoline can participate in hydrogen bonding, which may influence crystallinity and receptor binding .
  • Synthetic Routes :

    • 6-Bromo-2,4-dichloroquinazoline is synthesized via halogenation of quinazoline precursors using POCl₃ or bromine in acetic acid .
    • 6-Bromo-4-chloro-2-methylquinazoline derivatives are prepared through sequential substitutions, leveraging the reactivity of bromine for further functionalization .

Pharmacological and Industrial Relevance

  • This compound : Likely serves as an intermediate for kinase inhibitors or anticancer agents, given the pharmacological prominence of quinazolines .
  • 6-Bromo-2,4-dichloroquinazoline : Used in organic synthesis and as a precursor for dyes or agrochemicals due to its dual halogen substituents .
  • Methoxy Derivatives : Compounds like 6-bromo-2-chloro-8-methoxyquinazoline may exhibit antimicrobial or antiviral activity, as seen in structurally related hydrazide derivatives .

Reactivity and Functionalization

  • Bromine Reactivity : The bromine atom at C6 in all listed compounds enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amine groups .
  • Comparative Stability : Dichloro derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) are more reactive toward nucleophilic substitution than dimethylated analogs due to the electron-withdrawing effect of chlorine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,4-dimethylquinazoline, and how is purity confirmed?

  • Answer : A common method involves refluxing precursor compounds (e.g., 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours. Recrystallization in ethanol ensures purification. Purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization . FT-IR (e.g., peaks at 1705 cm⁻¹ for C=O, 528 cm⁻¹ for C-Br) and ¹H NMR (e.g., δ 2.51 ppm for CH₃ groups) are critical for structural validation .

Q. How are structural discrepancies resolved in quinazoline derivatives during characterization?

  • Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) are addressed by cross-verifying with elemental analysis (CHN), mass spectrometry, and X-ray crystallography. For example, X-ray diffraction can resolve E/Z isomerism in hydrazone derivatives, as seen in 6-bromo-nicotinohydrazide compounds .

Q. What parameters influence bromination efficiency in quinazoline synthesis?

  • Answer : Bromination efficiency depends on the reagent (NBS-DMF vs. HBr-H₂O₂), molar ratios (e.g., 1:1.2:2 for 2,4-dinitroaniline:HBr:H₂O₂), and phase-transfer catalysts (e.g., 1.5% dodecyl sulfonic acid sodium salt). Optimal conditions (80–90°C, 3 hours) yield >94% product .

Advanced Research Questions

Q. How can conflicting bioactivity data be analyzed for halogenated quinazolines?

  • Answer : Contradictions in antimicrobial activity (e.g., varying MIC values) are analyzed by comparing substituent effects. For instance, 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide (Compound 2) shows stronger activity against S. pyogenes than its analog due to synergistic Br/Cl substituents and hydrogen-bonding networks .

Q. What strategies optimize reaction yields in large-scale bromination?

  • Answer : Scale-up requires solvent selection (DMF for solubility), controlled temperature gradients, and catalyst recycling. Using HBr-H₂O₂ instead of Br₂ reduces hazardous byproducts and achieves 94.5% yield for 6-bromo-2,4-dinitroaniline .

Q. How do crystal packing interactions affect the stability of quinazoline derivatives?

  • Answer : Hydrogen bonds (N-H∙∙∙O, O-H∙∙∙N) and π-π stacking (centroid separation: 3.72 Å) stabilize crystal lattices. For example, 6-bromo-nicotinohydrazide forms 1D chains via N-H∙∙∙O interactions, while methanol solvates create 2D networks .

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